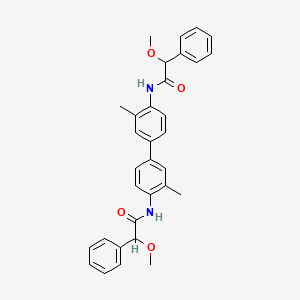
N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(2-methoxy-2-phenylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) is a complex organic compound characterized by its biphenyl core substituted with dimethyl groups and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) typically involves the condensation of 3,3’-dimethylbenzidine with ethyl 3-oxobutanoate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core or amide functionalities are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic pigments and dyes.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the manufacture of pigments and dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) involves its interaction with molecular targets through its amide groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide): Similar biphenyl core with different substituents.
4,4’-Dimethylbiphenyl: Lacks the amide functionalities, making it less versatile in certain applications.
1,1’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3-(2-methylpropyl)-2-thiourea): Contains thiourea groups instead of amides.
Uniqueness
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) is unique due to its specific combination of biphenyl core, dimethyl groups, and amide functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C32H32N2O4 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-methoxy-N-[4-[4-[(2-methoxy-2-phenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C32H32N2O4/c1-21-19-25(15-17-27(21)33-31(35)29(37-3)23-11-7-5-8-12-23)26-16-18-28(22(2)20-26)34-32(36)30(38-4)24-13-9-6-10-14-24/h5-20,29-30H,1-4H3,(H,33,35)(H,34,36) |
InChI Key |
VFWINVLSIUWXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C3=CC=CC=C3)OC)C)NC(=O)C(C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463500.png)
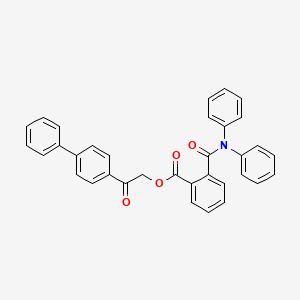
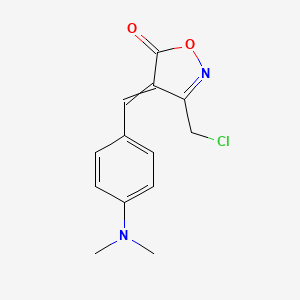
![4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12463527.png)
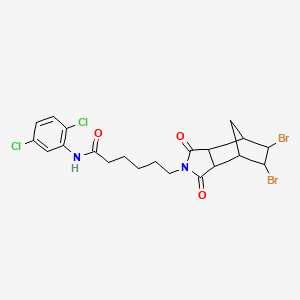
![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
![(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12463534.png)
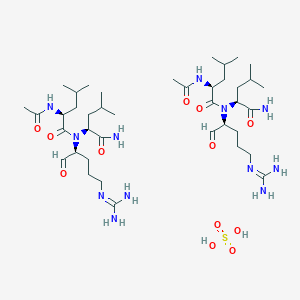
![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)
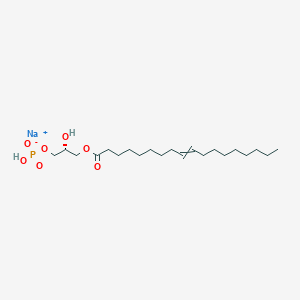
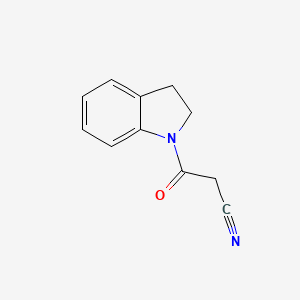
![4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
![5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12463557.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)
